molecular formula C9H12N2 B056749 N-propyl-1-pyridin-3-ylmethanimine CAS No. 120739-67-5

N-propyl-1-pyridin-3-ylmethanimine

Cat. No.: B056749
CAS No.: 120739-67-5
M. Wt: 148.2 g/mol
InChI Key: VNXMKLIXQFVTNM-UHFFFAOYSA-N
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Description

N-Propyl-1-pyridin-3-ylmethanimine is an imine derivative characterized by a pyridin-3-yl group attached to a methanimine backbone, with a propyl chain substituent on the nitrogen atom. Its IUPAC name follows substitutive nomenclature rules (as per ), where the pyridine ring is positioned at carbon-3, and the propyl group is bonded to the imine nitrogen. These analogs are noted for fruity, pear-like odors, suggesting that this compound may share similar organoleptic properties depending on alkyl chain modifications.

Properties

CAS No.

120739-67-5

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

N-propyl-1-pyridin-3-ylmethanimine

InChI

InChI=1S/C9H12N2/c1-2-5-10-7-9-4-3-6-11-8-9/h3-4,6-8H,2,5H2,1H3

InChI Key

VNXMKLIXQFVTNM-UHFFFAOYSA-N

SMILES

CCCN=CC1=CN=CC=C1

Canonical SMILES

CCCN=CC1=CN=CC=C1

Synonyms

1-Propanamine,N-(3-pyridinylmethylene)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Alkyl Chain Modifications

Methanimine derivatives with varying alkyl substituents exhibit distinct physicochemical and sensory properties:

Compound Name Alkyl Group Retention Index (RI) Odor Profile
(E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine (A) 2-methylbutyl 1442 Fruity, pear note
(E)-N-(3-methylbutyl)-1-(pyridin-3-yl)methanimine (B) 3-methylbutyl Not reported Similar to A
N-Propyl-1-pyridin-3-ylmethanimine (hypothetical) Propyl Estimated lower RI Likely less intense fruity aroma

Key Observations :

  • Longer or branched alkyl chains (e.g., 2-methylbutyl) enhance volatility and aroma intensity due to increased hydrophobic interactions .
  • A shorter propyl chain may reduce retention indices compared to methylbutyl analogs, as seen in analogous phenylmethanimines .
Aromatic Ring Substitutions

Replacing the pyridin-3-yl group with a phenyl ring (e.g., (E)-N-(3-methylbutyl)-1-phenylmethanimine, compound C) significantly alters properties:

Compound Name Aromatic Group RI Odor Profile
(E)-N-(3-methylbutyl)-1-phenylmethanimine (C) Phenyl Lower than A/B Less fruity, more generic

Key Observations :

  • Phenyl-substituted analogs lack the pyridine’s lone electron pair, reducing dipole-dipole interactions and aromatic stacking efficiency .

Crystallographic and Intermolecular Interactions

Methanimine derivatives with halophenyl substituents () demonstrate how weak interactions govern crystal packing:

Compound Space Group Unit Cell Parameters (Å, °) Dihedral Angle (°) Dominant Interactions
(E)-1-(4-Cl-phenyl)-N-[1-(4-MePh)-imidazol-4-yl]methanimine P-1 a=7.9767, b=10.9517, c=16.6753 ~56° C–H⋯N, C–H⋯Cl, π–π
(E)-1-(4-Br-phenyl)-N-[1-(4-MePh)-imidazol-4-yl]methanimine P-1 a=8.0720, b=10.9334, c=16.8433 ~56° C–H⋯N, C–H⋯Br, π–π

Key Observations :

  • Halogen substituents (Cl vs. Br) minimally affect unit cell dimensions but slightly increase lattice parameters (e.g., +0.0953 Å in c-axis for Br) due to larger atomic radii .
  • Consistent dihedral angles (~56°) indicate conformational rigidity despite halogen substitution, driven by C–H⋯X (X = halogen) hydrogen bonds and π–π stacking .

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